molecular formula C9H5Cl2NO2S B15268758 Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate

Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B15268758
M. Wt: 262.11 g/mol
InChI Key: AJQJHBIIDMBJCY-UHFFFAOYSA-N
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Description

Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with chlorine substituents at the 5- and 7-positions and a methyl ester at position 5.

Properties

Molecular Formula

C9H5Cl2NO2S

Molecular Weight

262.11 g/mol

IUPAC Name

methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H5Cl2NO2S/c1-14-9(13)5-6(10)7-4(2-3-15-7)12-8(5)11/h2-3H,1H3

InChI Key

AJQJHBIIDMBJCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CS2)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate typically involves the chlorination of thieno[3,2-b]pyridine derivatives followed by esterification. One common method includes the reaction of 5,7-dichlorothieno[3,2-b]pyridine with methanol in the presence of a suitable catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Chlorine vs. Hydroxyl Substitution: The dichloro substituents in this compound enhance lipophilicity and electron-withdrawing effects, favoring membrane permeability and stability. In contrast, hydroxyl groups in Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate increase solubility but may reduce metabolic stability due to oxidative susceptibility .
  • Ketone/Dione Functionality: The ketone in Ethyl 7-chloro-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate and the dione in 3-Methyl-4H-thieno[3,2-b]pyridine-5,7-dione introduce polarity and electronic conjugation, enabling unique reactivity (e.g., hydrogen bonding, tautomerism) .

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